molecular formula C16H10ClNO3 B11347146 2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate

2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B11347146
M. Wt: 299.71 g/mol
InChI Key: VUZNWNVCQSMMEU-UHFFFAOYSA-N
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Description

2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using hydroxylamine hydrochloride in refluxing methanol to yield the desired isoxazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using the same principles as laboratory synthesis, with appropriate adjustments for reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

    Cycloaddition Reactions: Isoxazoles are known to participate in cycloaddition reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can modify the functional groups on the ring.

Scientific Research Applications

2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl and phenyl group on the isoxazole ring makes it a valuable scaffold for drug development and organic synthesis .

Properties

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

(2-chlorophenyl) 5-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H10ClNO3/c17-12-8-4-5-9-14(12)20-16(19)13-10-15(21-18-13)11-6-2-1-3-7-11/h1-10H

InChI Key

VUZNWNVCQSMMEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC=C3Cl

Origin of Product

United States

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